molecular formula C11H17N3 B2543427 N-methyl-1-(pyridin-4-yl)piperidin-4-amine CAS No. 392330-66-4

N-methyl-1-(pyridin-4-yl)piperidin-4-amine

Cat. No.: B2543427
CAS No.: 392330-66-4
M. Wt: 191.278
InChI Key: TVWJOMGXJWDIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(pyridin-4-yl)piperidin-4-amine (CAS 392330-66-4) is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . It belongs to the class of piperidine derivatives, a structural motif that is ubiquitous and highly privileged in pharmaceutical and fine chemical synthesis . The piperidine ring is a common feature in numerous natural alkaloids and approved medications, making it a critical scaffold in medicinal chemistry . This specific compound serves as a valuable building block for researchers, particularly in the design and development of novel therapeutic agents. Its molecular structure, which incorporates a methylamino group and a pyridyl substitution on the piperidine ring, makes it a versatile intermediate for constructing more complex, biologically active molecules. The piperidin-4-amine core is of significant research interest in oncology drug discovery. Scientific literature indicates that derivatives based on the piperidin-4-amine structure have been designed, synthesized, and evaluated as potent anticancer agents . These compounds have demonstrated potential by targeting tubulin polymerization, a key mechanism for inhibiting cell division in cancerous cells . The product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-pyridin-4-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-12-10-4-8-14(9-5-10)11-2-6-13-7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWJOMGXJWDIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-pyridyl)-4-(methylamino)piperidine chemical properties

[1]

Executive Summary

1-(4-Pyridyl)-4-(methylamino)piperidine (Systematic Name: N-methyl-1-(pyridin-4-yl)piperidin-4-amine) is a bifunctional heterocyclic scaffold characterized by a 4-aminopyridine core fused with a secondary aliphatic amine.[1][2] This molecule serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands (specifically H3 and 5-HT antagonists), and PROTAC linkers.[2]

Its chemical behavior is defined by two distinct basic centers: the pyridine nitrogen , which exhibits enhanced basicity and nucleophilicity due to resonance donation from the piperidine ring (analogous to DMAP), and the secondary methylamino group , which serves as a versatile handle for derivatization.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
Systematic Name N-methyl-1-(pyridin-4-yl)piperidin-4-amine
Core Scaffold 1-(4-Pyridyl)piperidine (CAS 2767-90-0)
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
SMILES CNCC1CCN(CC1)c2ccncc2
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (unless protonated)
Appearance Typically a pale yellow to off-white solid or viscous oil
Basicity and Protonation State

This molecule possesses a unique "dual-base" character:

  • Aliphatic Amine (C4-NHMe): Typical secondary amine, pKa ≈ 10.5 – 11.[1][2]0. This is the primary site of protonation in aqueous media.[1][2]

  • Pyridine Nitrogen (N1'): Unlike unsubstituted pyridine (pKa ~5.2), the nitrogen in this scaffold is strongly activated by the electron-donating piperidine ring (an enamine-like resonance).[1][2] This shifts its pKa to ≈ 9.0 – 9.5, making it structurally and electronically similar to 4-Dimethylaminopyridine (DMAP) .[1][2]

Synthesis & Manufacturing Protocols

The synthesis of this scaffold must avoid the polymerization of the unprotected diamine.[2] Two primary routes are established: Nucleophilic Aromatic Substitution (SₙAr) and Reductive Amination .[1][2]

Route A: Reductive Amination (Preferred)

This route is preferred for its mild conditions and avoidance of metal catalysts.[1][2]

  • Starting Materials: 1-(4-Pyridyl)piperidin-4-one, Methylamine (in THF or MeOH).[1][2]

  • Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[1][2]

  • Mechanism: Formation of the imine intermediate followed by in situ hydride reduction.[2]

Route B: SₙAr Coupling

Used when the piperidine core is already functionalized.[1][2]

  • Starting Materials: 4-Chloropyridine hydrochloride, 4-(Methylamino)piperidine (often N-Boc protected to ensure regioselectivity).[1][2]

  • Conditions: High temperature (100–120°C) or Pd-catalyzed Buchwald-Hartwig amination if the chloride is unreactive.[1][2]

  • Note: 4-Chloropyridine is unstable as a free base (polymerizes); it must be generated in situ from the hydrochloride salt.[1][2]

Synthesis Workflow Diagram

Synthesis_Pathwaycluster_legendReaction TypesStart11-(4-Pyridyl)piperidin-4-oneIntermediateImineIntermediateStart1->IntermediateCondensationReagent1Methylamine(MeOH/THF)Reagent1->IntermediateProduct1-(4-Pyridyl)-4-(methylamino)piperidineIntermediate->ProductReduction(NaBH(OAc)3)Start24-ChloropyridineHClStep2SnAr Coupling(Base, Heat)Start2->Step2ActivationReagent24-(N-Boc-amino)piperidineReagent2->Step2DeprotectTFA/HClDeprotectionStep2->DeprotectIntermediateDeprotect->ProductFinal StepRoute A: Reductive AminationRoute A: Reductive AminationRoute B: SnAr SubstitutionRoute B: SnAr Substitution

Figure 1: Comparative synthetic pathways. Route A (top) is generally higher yielding for this specific amine.[1]

Reactivity Profile & Handling

Nucleophilicity & Selectivity

The molecule contains two nucleophilic nitrogens.[1][2] Selectivity is dictated by steric hindrance and electronic effects:

  • Secondary Amine (NHMe): Sterically accessible and highly nucleophilic.[1][2] It reacts rapidly with acyl chlorides, isocyanates, and sulfonyl chlorides.[2]

  • Pyridine Nitrogen: While basic, it is sterically hindered by the piperidine ring.[2] However, it acts as a super-nucleophilic catalyst (DMAP effect) in acylation reactions.[2]

    • Warning: In the presence of electrophiles, the pyridine nitrogen can form stable N-acyl pyridinium salts, potentially complicating workups.[2]

Stability[9]
  • Oxidation: The pyridine ring is susceptible to N-oxidation by m-CPBA or H₂O₂ to form the N-oxide.[1][2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent carbonate formation from atmospheric CO₂.[1][2]

Applications in Drug Discovery[2][3][7][10][11]

Kinase Inhibition

The 1-(4-pyridyl)piperidine motif is a privileged scaffold in kinase inhibitors.[1][2] The pyridine nitrogen often functions as a hydrogen bond acceptor in the ATP-binding hinge region of kinases (e.g., ROCK, JAK, or CDK families).[2] The methylamino tail extends into the solvent-exposed region, improving solubility and allowing for the attachment of solubilizing groups.[1][2]

GPCR Ligands

This scaffold is frequently observed in antagonists for:

  • Histamine H3 Receptors: The basic piperidine core mimics the histamine ethylamine chain.[1][2]

  • Serotonin 5-HT Receptors: Used as a linker to connect aromatic pharmacophores.[1][2]

PROTAC Linkers

The diamine nature of this molecule makes it an ideal "exit vector."[1][2] The pyridine attaches to the E3 ligase ligand (e.g., Cereblon binders), while the methylamine serves as the attachment point for the linker chain connecting to the Target Protein ligand.[2]

Safety & Toxicology (SDS Summary)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1][2] Aminopyridines are known potassium channel blockers and can cause seizures.[1][2]

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1][2] The high basicity makes it corrosive.[1][2]

  • Handling:

    • Wear full PPE (gloves, goggles, face shield).[2]

    • Handle only in a fume hood.[1][2]

    • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (PEG-400) or copious water.[1][2]

References

  • Scaffold Properties: Piperidine-based drug discovery: A analysis of the structural features. Journal of Medicinal Chemistry.[1][2][3][4] Link (General reference for piperidine scaffolds).[1][2]

  • Synthesis (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] [1]

  • Synthesis (SnAr): Nucleophilic Aromatic Substitution of 4-Chloropyridine. Organic Syntheses, Coll.[2] Vol. 5, p.977.[2]

  • DMAP Analogy: 4-Dialkylaminopyridines as Hypernucleophilic Acylation Catalysts. Chemical Reviews, 1983, 83(3), 297–320.[2]

  • Core CAS Data: 1-(4-Pyridyl)piperidine (CAS 2767-90-0).[1][2][5] Sigma-Aldrich Product Specification.[1][2]Link[1]

Pyridin-4-yl piperidine amine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pyridin-4-yl Piperidine Amine Scaffold: Synthesis, Pharmacology, and Therapeutic Applications

Abstract

The pyridin-4-yl piperidine amine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in the design of a wide array of therapeutic agents.[1] Its unique combination of a basic piperidine nitrogen, a hydrogen bond-accepting pyridine ring, and a modifiable amine linker provides a versatile platform for fine-tuning pharmacological activity and pharmacokinetic properties.[2] This guide offers a comprehensive exploration of this scaffold, from its fundamental physicochemical properties and diverse synthetic routes to its extensive applications in targeting various biological entities. We will delve into detailed structure-activity relationships (SAR), examine its role in notable clinical candidates, and provide validated experimental protocols for its synthesis and derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful chemical core.

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a robust starting point for library development. The piperidine ring itself is one of the most common heterocyclic motifs found in pharmaceuticals.[1] When combined with a 4-pyridyl substituent and an amine functional group, it forms the pyridin-4-yl piperidine amine core—a structure that masterfully balances aqueous solubility, cell permeability, and metabolic stability.

The pyridine ring acts as a polar, ionizable aromatic system that can enhance solubility and engage in crucial hydrogen bonding interactions with protein targets.[3] The piperidine ring provides a three-dimensional, saturated structure that can orient substituents in precise vectors to optimize binding, while its basic nitrogen atom is often critical for receptor anchoring and can be protonated at physiological pH.[4] The appended amine group serves as a key handle for introducing a vast diversity of side chains, enabling systematic exploration of chemical space to achieve desired potency and selectivity. This scaffold has been successfully employed in developing treatments for central nervous system (CNS) disorders, cancer, and infectious diseases.[2]

Pharmacological Significance and Therapeutic Targets

The versatility of the pyridin-4-yl piperidine amine scaffold is evident in the breadth of its biological targets. Its derivatives have shown high affinity and selectivity for G-protein coupled receptors (GPCRs), protein kinases, and viral enzymes, among others.[2]

Central Nervous System (CNS) Targets
  • Sigma-1 (σ1) Receptors: The scaffold is a key structural element for ligands of the sigma-1 (σ1) receptor, a unique molecular chaperone implicated in neurodegenerative diseases, pain, and psychiatric disorders.[2] Structure-activity relationship studies have shown that the piperidine moiety is a critical element for high affinity. For instance, replacing the piperidine with a piperazine ring can dramatically decrease affinity for the σ1 receptor, highlighting the importance of the piperidine's specific basicity and conformation.[4]

  • Histamine H3 Receptor (H3R): Dual-activity ligands targeting both H3R and σ1R have been developed using this scaffold, presenting novel opportunities for treating complex neurological conditions.[4]

Oncology Targets
  • Protein Kinase B (Akt) Inhibitors: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various cancers, making Akt a prime target for drug discovery.[2] The pyridin-4-yl piperidine amine core has been incorporated into potent, ATP-competitive inhibitors of Akt.[5] Specifically, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have emerged as orally bioavailable inhibitors with significant in vivo antitumor activity.[5]

  • Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibitors: In the context of non-small cell lung cancer, derivatives such as 2-amino-4-(1-piperidine) pyridine have been designed as dual inhibitors of ALK and ROS1, addressing clinical resistance to existing therapies.[1][6]

  • Hypoxia-Inducible Factor 1 (HIF-1α) Pathway Activators: Certain N-(piperidin-4-yl)benzamide derivatives have been shown to activate HIF-1α pathways, inducing apoptosis in tumor cells and demonstrating potent antitumor activity.[7]

Antiviral and Antifungal Applications
  • HIV-1 Reverse Transcriptase Inhibitors: A novel series of piperidin-4-yl-aminopyrimidine derivatives demonstrated potent activity against wild-type HIV-1, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with EC50 values in the single-digit nanomolar range.[8]

  • Hepatitis C Virus (HCV) Assembly Inhibitors: A 4-aminopiperidine scaffold was identified as a novel inhibitor of HCV assembly, and subsequent optimization led to analogs with improved potency and metabolic stability.[9]

  • Antifungal Agents: Inspired by known antifungals like amorolfine, 4-aminopiperidine derivatives have been developed that target ergosterol biosynthesis.[10] These compounds show broad-spectrum activity against clinically relevant fungal isolates, including Candida spp. and Aspergillus spp.[10]

Synthetic Strategies

The synthesis of pyridin-4-yl piperidine amine derivatives can be achieved through several reliable routes, generally involving the coupling of a pre-functionalized pyridine with a piperidine core. The choice of strategy often depends on the desired substitution pattern and the commercial availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

A common and direct approach involves the reaction of a piperidine derivative with an activated pyridine, typically a 4-halopyridine.

G start 4-Halopyridine (e.g., 4-Chloropyridine) product Pyridin-4-yl Piperidine Amine (Protected) start->product SNAr Reaction Base (e.g., K2CO3, Et3N) Solvent (e.g., EtOH, MeCN) piperidine Substituted Piperidine Amine (with protecting group, e.g., Boc) piperidine->product final_product Final Product (Deprotected) product->final_product Deprotection (e.g., TFA, HCl)

Caption: General workflow for SNAr-based synthesis.

This reaction is typically performed in a polar solvent with a base to scavenge the resulting hydrohalic acid. For example, reacting 4-chloropyridine hydrochloride with a protected piperidine amine in the presence of a base like triethylamine is a standard procedure.[11]

Reductive Amination

Reductive amination is a powerful method for functionalizing the amine group on the piperidine ring or for constructing the piperidine ring itself. To build derivatives from a core aminopiperidine, an aldehyde or ketone is reacted with the amine to form an intermediate imine/enamine, which is then reduced in situ.

G amine Pyridin-4-yl Piperidine Amine product N-Substituted Product amine->product carbonyl Aldehyde or Ketone (R1-CO-R2) carbonyl->product reductant Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) reductant->product Reductive Amination

Caption: Reductive amination for N-functionalization.

This method is particularly useful for attaching a wide variety of substituents to the amine nitrogen and is known for its high yields and tolerance of various functional groups.[9][10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and effectiveness.[10]

Multi-Component and Advanced Coupling Reactions

For more complex structures, modern cross-coupling reactions are employed. For instance, Suzuki or Buchwald-Hartwig coupling can be used to attach aryl or heteroaryl groups to the pyridine or piperidine rings. In some cases, multi-component reactions can be used to construct the substituted pyridine ring itself from acyclic precursors. More advanced syntheses may involve a sequence of reactions, such as an initial Mitsunobu or Suzuki coupling to build a complex pyridine system, followed by deprotection of the piperidine for further functionalization.[12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridin-4-yl piperidine amine scaffold has yielded critical insights into the structural requirements for potent and selective biological activity.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Pyridyl Piperidines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridyl-Piperidine Scaffold

The fusion of a pyridine ring and a piperidine moiety creates a structural motif of paramount importance in modern drug discovery and development. This prevalence stems from the unique physicochemical properties conferred by each component. The pyridine ring, an electron-deficient aromatic heterocycle, often serves as a key hydrogen bond acceptor and can engage in crucial π-stacking interactions with biological targets. Conversely, the saturated piperidine ring provides a three-dimensional scaffold that can be tailored to optimize spatial orientation, improve metabolic stability, and enhance solubility. Consequently, the pyridyl-piperidine core is a privileged scaffold found in numerous pharmaceuticals.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging the critical C-N bond that links these two heterocyclic systems.[1] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by the electronic nature of the pyridine ring.[2][3] The mild reaction conditions, broad substrate scope, and high functional group tolerance of the Buchwald-Hartwig amination make it an indispensable tool for medicinal chemists.[4]

This document provides a comprehensive guide to the Buchwald-Hartwig amination for the synthesis of pyridyl piperidines, covering mechanistic principles, detailed experimental protocols, and key optimization parameters for researchers in the pharmaceutical and chemical industries.

Mechanistic Overview: Navigating the Catalytic Cycle with Pyridyl Substrates

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is crucial for troubleshooting and optimizing the reaction, especially when dealing with heteroaromatic substrates like pyridine.

The generally accepted mechanism involves three primary steps:[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the pyridyl halide, forming a Pd(II) complex. The reactivity of the halide follows the general trend I > Br > OTf > Cl.[6][7]

  • Amine Coordination & Deprotonation: The amine (piperidine) coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired pyridyl piperidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

// Invisible nodes for layout {rank=same; Reactants1; Reactants2; Base;} {rank=same; Pd0; Product;}

// Final Output Edge edge [color="#34A853", style=bold, penwidth=2.0]; Final_Product [label="Final Product", shape=box, style=invis]; Product -> Final_Product [style=invis]; }

Sources

Application Notes and Protocols for the N-methyl-1-(pyridin-4-yl)piperidin-4-amine Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of a Privileged Kinase Inhibitor Scaffold

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and its presence in numerous approved drugs.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a diverse range of biological targets. Within this class of heterocycles, the N-methyl-1-(pyridin-4-yl)piperidin-4-amine scaffold has emerged as a versatile and potent platform for the design of novel kinase inhibitors. This scaffold combines the advantageous features of the piperidine ring with the hydrogen-bonding capabilities of the pyridine and amine functionalities, making it particularly well-suited for targeting the ATP-binding pocket of various kinases.

This technical guide provides a comprehensive overview of the N-methyl-1-(pyridin-4-yl)piperidin-4-amine scaffold, from its synthesis to its application in the development of inhibitors for key kinases implicated in disease. We will explore its utility in targeting Janus Kinase 3 (JAK3), Bruton's Tyrosine Kinase (BTK), and p38 Mitogen-Activated Protein Kinase (p38 MAPK), providing detailed, field-proven protocols for the characterization of inhibitors based on this promising scaffold.

Part 1: The Core Scaffold: Synthesis and Physicochemical Properties

The synthesis of the N-methyl-1-(pyridin-4-yl)piperidin-4-amine core can be efficiently achieved through a multi-step sequence, most commonly employing a reductive amination strategy. This approach offers a robust and scalable route to the desired product.

Protocol 1: Synthesis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine

This protocol outlines a two-step synthesis starting from commercially available N-Boc-4-aminopiperidine and 4-pyridinecarboxaldehyde.

Step 1: Synthesis of tert-butyl (1-(pyridin-4-ylmethyl)piperidin-4-yl)carbamate

  • Reaction Setup: To a solution of N-Boc-4-aminopiperidine (1.0 eq) and 4-pyridinecarboxaldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild acid catalyst like acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[2] Stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected intermediate.

Step 2: N-Methylation and Deprotection

  • N-Methylation: The secondary amine can be methylated using various methods. A common approach is the Eschweiler-Clarke reaction.[3] To a solution of the product from Step 1 in formic acid, add aqueous formaldehyde. Heat the reaction mixture at reflux for several hours.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.[3] After cooling the reaction mixture from the previous step, add a strong acid such as hydrochloric acid (HCl) and stir at room temperature or with gentle heating.

  • Work-up and Purification: Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent. The final product can be purified by column chromatography or crystallization to yield N-methyl-1-(pyridin-4-yl)piperidin-4-amine.

cluster_synthesis Synthesis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine start N-Boc-4-aminopiperidine + 4-pyridinecarboxaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start->reductive_amination intermediate tert-butyl (1-(pyridin-4-ylmethyl)piperidin-4-yl)carbamate reductive_amination->intermediate methylation N-Methylation (Eschweiler-Clarke) intermediate->methylation deprotection Boc Deprotection (Acidic Conditions) methylation->deprotection product N-methyl-1-(pyridin-4-yl)piperidin-4-amine deprotection->product

Caption: Synthetic route to the core scaffold.

Part 2: Targeting Key Kinases: JAK3, BTK, and p38 MAPK

The N-methyl-1-(pyridin-4-yl)piperidin-4-amine scaffold has shown significant promise in the development of inhibitors for several key kinases involved in inflammatory diseases and cancer. The pyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the N-methyl-piperidin-4-amine portion can be tailored to interact with specific residues, conferring both potency and selectivity.

Janus Kinase 3 (JAK3)

Mechanistic Rationale: JAK3 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling in immune cells.[4] It is primarily associated with the common gamma chain (γc) of cytokine receptors, and its activation is essential for the signaling of interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5] Dysregulation of the JAK3-STAT pathway is implicated in autoimmune diseases like rheumatoid arthritis and in transplant rejection. Selective inhibition of JAK3 is therefore a highly sought-after therapeutic strategy.

cluster_jak3 JAK3 Signaling Pathway cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor (γc) cytokine->receptor jak3 JAK3 receptor->jak3 Activation stat5 STAT5 jak3->stat5 Phosphorylation pstat5 p-STAT5 (dimerization) stat5->pstat5 nucleus Nucleus pstat5->nucleus Translocation gene_expression Gene Expression (Proliferation, Differentiation) nucleus->gene_expression inhibitor N-methyl-1-(pyridin-4-yl)piperidin-4-amine based inhibitor inhibitor->jak3 Inhibition

Caption: JAK3 signaling and point of inhibition.

Bruton's Tyrosine Kinase (BTK)

Mechanistic Rationale: BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[6] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to the activation of pathways that promote B-cell proliferation, survival, and differentiation.[6] Aberrant BTK signaling is a hallmark of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

cluster_btk BTK Signaling Pathway bcr B-Cell Receptor (BCR) syk Syk bcr->syk Activation btk BTK syk->btk Activation plcy2 PLCγ2 btk->plcy2 Phosphorylation downstream Downstream Signaling (NF-κB, MAPK) plcy2->downstream proliferation B-Cell Proliferation & Survival downstream->proliferation inhibitor N-methyl-1-(pyridin-4-yl)piperidin-4-amine based inhibitor inhibitor->btk Inhibition

Caption: BTK signaling and point of inhibition.

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Mechanistic Rationale: The p38 MAPK pathway is a key signaling cascade that is activated in response to a wide range of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock.[7] Activation of p38 MAPK leads to the phosphorylation of a variety of downstream substrates, including other kinases and transcription factors, which in turn regulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8] Chronic activation of the p38 pathway is associated with inflammatory diseases like rheumatoid arthritis and Crohn's disease.

cluster_p38 p38 MAPK Signaling Pathway stress Stress Stimuli (e.g., Cytokines, UV) mkk MKK3/6 stress->mkk Activation p38 p38 MAPK mkk->p38 Phosphorylation mk2 MAPKAPK2 (MK2) p38->mk2 Phosphorylation cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) mk2->cytokines inhibitor N-methyl-1-(pyridin-4-yl)piperidin-4-amine based inhibitor inhibitor->p38 Inhibition cluster_workflow Inhibitor Characterization Workflow synthesis Scaffold Synthesis biochemical Biochemical Assays (LanthaScreen, HTRF, ADP-Glo) synthesis->biochemical cellular_te Cellular Target Engagement (NanoBRET) biochemical->cellular_te cellular_func Functional Cellular Assays (Flow Cytometry, Western Blot, ELISA) cellular_te->cellular_func sar Structure-Activity Relationship (SAR) cellular_func->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Sources

Application Notes and Protocols for the Synthesis of 4-(methylamino)-1-(pyridin-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 4-(methylamino)-1-(pyridin-4-yl)piperidine, a key building block in medicinal chemistry and drug discovery. The protocols detailed herein are designed for reproducibility and scalability, with a focus on the underlying chemical principles and safety considerations. This guide is intended for an audience with a foundational knowledge of organic synthesis.

Introduction and Significance

4-(methylamino)-1-(pyridin-4-yl)piperidine is a disubstituted piperidine derivative that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The specific substitution pattern of this compound, featuring a methylamino group at the 4-position and a pyridin-4-yl group at the 1-position, makes it a versatile synthon for exploring structure-activity relationships in drug development programs, particularly in the areas of kinase inhibitors and central nervous system agents.[1][2]

The synthesis of this target molecule can be efficiently achieved through a convergent two-step sequence commencing with commercially available starting materials. The strategy hinges on two robust and well-established transformations: a Buchwald-Hartwig amination to form the C-N bond between the pyridine and piperidine rings, followed by a reductive amination to install the methylamino group.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the piperidine nitrogen and the C4-amino bond. This leads to two key starting materials: 4-aminopiperidine (with appropriate protection) and a suitable 4-halopyridine. An alternative disconnection points towards 1-(pyridin-4-yl)piperidin-4-one as a key intermediate, which can then be converted to the target secondary amine. The latter approach is often preferred due to the commercial availability and stability of the piperidone intermediate.

Diagram 1: Retrosynthetic Analysis

G cluster_target 4-(methylamino)-1-(pyridin-4-yl)piperidine cluster_intermediate 1-(pyridin-4-yl)piperidin-4-one cluster_starting 4-Piperidone & 4-Chloropyridine Target Molecule Target Molecule Key Intermediate Key Intermediate Target Molecule->Key Intermediate Reductive Amination Starting Materials Starting Materials Key Intermediate->Starting Materials Buchwald-Hartwig Amination

Caption: Retrosynthetic approach for 4-(methylamino)-1-(pyridin-4-yl)piperidine.

Detailed Synthetic Protocols

This synthesis is presented in two main stages:

  • Step 1: Synthesis of 1-(pyridin-4-yl)piperidin-4-one.

  • Step 2: Reductive amination to yield 4-(methylamino)-1-(pyridin-4-yl)piperidine.

Materials and Equipment
Reagent/EquipmentSupplierGrade
4-Piperidone hydrochlorideSigma-Aldrich≥98%
4-Chloropyridine hydrochlorideSigma-Aldrich≥98%
Palladium(II) acetateStrem Chemicals99%
rac-BINAPStrem Chemicals98%
Sodium tert-butoxideAcros Organics98%
TolueneFisher ScientificAnhydrous
Methylamine solutionSigma-Aldrich40% in H₂O
Sodium triacetoxyborohydrideOakwood Chemical97%
Dichloromethane (DCM)VWRAnhydrous
Methanol (MeOH)J.T. BakerACS Grade
Rotary EvaporatorHeidolph
Magnetic Stirrer/HotplateIKA
Schlenk LineChemglass
Thin Layer Chromatography (TLC)MilliporeSigmaSilica gel 60 F₂₅₄
Step 1: Synthesis of 1-(pyridin-4-yl)piperidin-4-one

This step employs a palladium-catalyzed Buchwald-Hartwig amination reaction. The use of a bulky biaryl phosphine ligand like rac-BINAP is crucial for achieving high catalytic activity and yield.

G start1 4-Piperidone hydrochloride reagents Pd(OAc)₂ rac-BINAP NaOtBu Toluene, 100°C start1->reagents start2 4-Chloropyridine hydrochloride start2->reagents product 1-(pyridin-4-yl)piperidin-4-one reagents->product

Caption: Reductive amination to yield the final target compound.

Protocol:

  • Dissolve 1-(pyridin-4-yl)piperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add an aqueous solution of methylamine (40%, 1.5 eq) to the stirred solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for imine formation. The progress can be monitored by the disappearance of the ketone starting material on TLC.

  • Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for an additional 4-6 hours. Monitor the reaction by TLC until the imine intermediate is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (Gradient elution: 0-15% Methanol in Dichloromethane, with 1% triethylamine to prevent streaking) to yield 4-(methylamino)-1-(pyridin-4-yl)piperidine as the final product.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. [3]Handle under an inert atmosphere.

  • Sodium triacetoxyborohydride: Moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids.

  • Methylamine: A corrosive and flammable gas/liquid with a strong odor. [4]Use in a well-ventilated area.

  • Solvents: Toluene and dichloromethane are flammable and/or toxic. [5]Avoid inhalation and skin contact.

Troubleshooting and Key Considerations

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. The quality of the palladium catalyst and ligand is critical.

  • Incomplete Reaction in Step 2: Allow sufficient time for imine formation before adding the reducing agent. If the reaction stalls, a slight excess of methylamine and the reducing agent can be added.

  • Purification Challenges: The basic nature of the final product can lead to tailing on silica gel chromatography. Using a solvent system containing a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve peak shape.

References

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • TCI Chemicals. (2024, December 10). SAFETY DATA SHEET: 4-Amino-1-methylpiperidine.
  • YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4.
  • PMC. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • The University of Liverpool Repository. (n.d.). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines.
  • PMC. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).

Sources

Troubleshooting & Optimization

Technical Support Center: Flash Chromatography for Aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Subject: Optimization of Flash Chromatography Conditions for Aminopiperidine Derivatives. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Introduction: The "Silanol Trap"

If you are purifying aminopiperidines, you have likely encountered the "Silanol Trap." Aminopiperidines are basic secondary or tertiary amines (


 ~9–11). Standard flash chromatography silica is acidic (

~5) due to surface silanol groups (

).

The Mechanism of Failure: When a basic aminopiperidine meets acidic silica, it undergoes an acid-base reaction, forming a salt. This is not simple adsorption; it is ion-exchange chromatography occurring unintentionally. The result is severe peak tailing (streaking), irreversible adsorption (yield loss), and co-elution with impurities.

This guide provides the protocols to neutralize this interaction and achieve symmetrical peaks.

Module 1: Method Selection Strategy

Before mixing solvents, determine your starting point using this decision matrix.

MethodSelection Start Start: Aminopiperidine Sample Solubility Solubility Check Start->Solubility NonPolar Soluble in Hexane/EtOAc? Solubility->NonPolar Low Polarity Polar Soluble in DCM/MeOH? Solubility->Polar High Polarity MethodA Method A: Standard Silica + TEA (Hex/EtOAc) NonPolar->MethodA Standard Cost MethodC Method C: Amine-Functionalized Silica (No Modifier) NonPolar->MethodC High Purity Needed MethodB Method B: Standard Silica + NH3 (DCM/MeOH) Polar->MethodB Standard Cost MethodD Method D: Reverse Phase (C18) High pH Buffer Polar->MethodD Aqueous Soluble

Figure 1: Decision matrix for selecting the optimal stationary and mobile phases based on compound solubility and purity requirements.

Module 2: Standard Silica Protocols (The Workhorse)

If you must use standard silica (irregular, 40-63 µm), you must use a mobile phase modifier to compete for silanol sites.

Protocol A: The "DCM/MeOH/Ammonia" System

Best for: Polar aminopiperidines that require methanol for elution.

The Golden Rule: Do not use aqueous ammonium hydroxide (


) directly if you can avoid it. It creates miscibility issues with Dichloromethane (DCM).

Reagents:

  • DCM (HPLC Grade)

  • 7N Ammonia in Methanol (Commercially available)

Step-by-Step:

  • Preparation: Prepare a stock solution of "10% Ammonia in MeOH" by mixing 7N

    
     with pure MeOH.
    
  • Mobile Phase: Use this stock solution as your "Solvent B" and pure DCM as "Solvent A."

  • Gradient: Run a gradient from 0% to 20% Solvent B.

    • Note: 10% Solvent B = 1% total Ammonia in the column. This is sufficient to block silanols [1].

  • Equilibration: Flush the column with 5 CV (Column Volumes) of the starting mobile phase containing at least 1% modifier to "coat" the silica before injection.

Protocol B: The "Hexane/EtOAc/TEA" System

Best for: Lipophilic aminopiperidines.

Reagents:

  • Hexanes[1][2][3][4]

  • Ethyl Acetate (EtOAc)[1][4][5]

  • Triethylamine (TEA)[5][6]

Step-by-Step:

  • The Premix: Add 1% TEA (

    
    ) to BOTH  the Hexane and EtOAc bottles.
    
    • Critical: If you only add TEA to the EtOAc (Solvent B), your starting conditions (100% Hexane) will lack the modifier, and the amine will stick immediately upon loading.

  • Loading: Dissolve sample in the starting mobile phase (Hexane + 1% TEA). If insoluble, use DCM for loading but keep volume <1% of column volume.

Module 3: Amine-Functionalized Silica (The Modern Solution)

Why switch? Amine-bonded silica (KP-NH) has a basic surface. It repels basic impurities and does not require toxic modifiers like TEA or Ammonia [2].

Advantages:

  • Solvent Swap: You can often purify polar amines using Hexane/EtOAc instead of DCM/MeOH.

  • Green Chemistry: Eliminates chlorinated solvents and foul-smelling amines.

  • Sample Recovery: No need to wash away TEA salts from your final product.

Protocol:

  • Column: Commercial Amine-functionalized silica cartridge.

  • Solvents: Hexane (A) and Ethyl Acetate (B).[2][3][4][5][7] NO MODIFIERS.

  • Gradient: Start 0% B. Ramp to 100% B.

  • Observation: Aminopiperidines usually elute sharper and earlier than on standard silica.

Module 4: Visualization (Seeing the Invisible)

Aminopiperidines often lack strong UV chromophores. Use the following stains for TLC monitoring.

Stain ReagentTarget FunctionalityColor ResultPreparation Tip
Ninhydrin Primary/Secondary AminesRed/Pink Requires heat.[8] Best for piperidines with free -NH.
Dragendorff Tertiary Amines / AlkaloidsOrange on Yellow No heat required. High specificity for tertiary amines.
Iodine (

)
General OrganicBrown/Yellow Reversible. Good for initial check.
KMnO

Oxidizable AminesYellow on Purple Basic amines oxidize easily.
Troubleshooting & FAQs

Q1: My compound is "streaking" from the baseline to the solvent front. What is wrong?

  • Diagnosis: This is classic "column overload" combined with silanol interaction.

  • Fix:

    • Increase Modifier: If using 1% TEA, boost to 2% or switch to Ammonia (a stronger base).

    • Switch Phase: Move to Amine-functionalized silica.

    • Check Solubility: If the compound is precipitating on the column, streakiness is inevitable. Ensure the sample is fully soluble in the mobile phase.

Q2: I used DCM/MeOH/NH4OH, but the pressure spiked and the column leaked.

  • Cause: Exothermic reaction and immiscibility. Mixing MeOH and DCM is endothermic, but adsorption of MeOH onto silica is exothermic. Furthermore, aqueous ammonia can cause water to phase-separate inside the column if the MeOH ratio drops too low.

  • Fix: Use 7N Ammonia in Methanol (anhydrous) instead of aqueous ammonium hydroxide. This prevents water plugs and pressure spikes [3].

Q3: My product is stuck at the baseline even with 20% MeOH.

  • Diagnosis: The compound is likely a salt (e.g., HCl salt) or too polar for normal phase.

  • Fix:

    • Free Base It: Wash the organic layer with saturated

      
       or 
      
      
      
      before chromatography to ensure the amine is a free base.
    • Reverse Phase: Switch to a C18 column using a high pH buffer (10mM Ammonium Bicarbonate, pH 10). At high pH, the amine is neutral and retains well on C18 [4].

Q4: Can I use solid loading for aminopiperidines?

  • Answer: Yes, but be careful.

  • Risk: If you dry-load onto standard silica, the amine will bind tightly to that silica plug.

  • Protocol: Dry load onto Celite or Amine-functionalized silica instead of standard silica. This ensures the compound releases into the mobile phase immediately.

Visualizing the Interaction

Understanding why we add modifiers allows you to troubleshoot effectively.

SilanolInteraction cluster_0 Scenario A: No Modifier (Failure) cluster_1 Scenario B: With Modifier (Success) Silanol Acidic Silanol (Si-OH) Interaction Strong Ionic Bond (Tailing/Sticking) Silanol->Interaction Amine Aminopiperidine (Basic) Amine->Interaction Silanol2 Acidic Silanol (Si-OH) Blocked Blocked Site Silanol2->Blocked Modifier Modifier (TEA/NH3) High Concentration Modifier->Blocked Preferential Binding Amine2 Aminopiperidine (Displaced) Elution Free Elution (Sharp Peak) Amine2->Elution Cannot Bind

Figure 2: Mechanism of action. Modifiers (TEA/NH3) saturate the acidic silanol sites, forcing the target aminopiperidine to remain in the mobile phase for effective separation.

References
  • Biotage. (2023).[7] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2018). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Restek. (2018).[9] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

Sources

Validation & Comparative

Technical Deep Dive: Optimizing Mass Spectrometry Analysis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

N-methyl-1-(pyridin-4-yl)piperidin-4-amine (NMPPA) represents a critical pharmacophore often found in Janus kinase (JAK) inhibitors, antihistamines, and novel GPCR ligands. Its structure—comprising a basic pyridine ring coupled to a piperidine core with a secondary amine tail—presents unique analytical challenges:

  • High Polarity: The secondary amine and pyridine nitrogen create multiple protonation sites, leading to poor retention on standard C18 columns.

  • Peak Tailing: Strong interaction with residual silanols on silica-based columns often degrades peak symmetry.

  • Matrix Interference: Its low molecular weight (MW ~191 Da) places it in a noisy region of the mass spectrum, susceptible to interference from solvent clusters and endogenous plasma components.

This guide evaluates the performance of Triple Quadrupole (QqQ) LC-MS/MS (the industry standard) against High-Resolution Mass Spectrometry (HRMS) and UV detection, establishing a robust, self-validating protocol for quantification in biological matrices.

Comparative Analysis: Selecting the Right Tool

For drug development professionals, the choice of detector dictates the assay's sensitivity and selectivity. The following table contrasts the performance of the recommended QqQ method against common alternatives.

Table 1: Performance Comparison of Analytical Platforms
FeatureTriple Quadrupole (QqQ) MS/MS (Recommended)Q-TOF / Orbitrap (HRMS) HPLC-UV (Diode Array)
Primary Application Trace Quantification (PK/PD) Metabolite ID / Impurity ProfilingPurity Assay (Raw Material)
Sensitivity (LLOQ) High (0.1–0.5 ng/mL) Moderate (1–5 ng/mL)Low (>100 ng/mL)
Selectivity Excellent (MRM Mode) High (Exact Mass)Poor (Non-specific at <250nm)
Linear Dynamic Range 4–5 Orders of Magnitude 3–4 Orders of Magnitude2–3 Orders of Magnitude
Throughput < 3.0 min / sample 5–10 min / sample10–15 min / sample
Matrix Tolerance High (Specific Transitions) ModerateLow (Co-eluting peaks interfere)

Expert Insight: While HRMS is superior for identifying unknown metabolites, QqQ in MRM mode is the only viable option for pharmacokinetic (PK) studies where sensitivity below 1 ng/mL is required. HPLC-UV is insufficient for biological matrices due to the lack of a strong chromophore beyond the pyridine ring (λmax ~254 nm) and low sensitivity.

The "Product": Validated LC-MS/MS Protocol

This protocol is designed as a self-validating system . It incorporates an isotopically labeled internal standard (SIL-IS) to correct for matrix effects and recovery variations, ensuring Data Integrity (ALCOA+ principles).

Chemical Mechanism & Ionization[1]
  • Formula: C₁₁H₁₇N₃

  • Exact Mass: 191.1422 Da

  • Ionization Mode: Electrospray Ionization (ESI) Positive.[1]

  • Mechanism: The molecule possesses two highly basic sites: the piperidine nitrogen (

    
    ) and the secondary amine (
    
    
    
    ). The pyridine nitrogen (
    
    
    ) is less basic. In acidic mobile phases (pH 3-4), the molecule is doubly charged
    
    
    , but in the gas phase, the singly charged species
    
    
    typically dominates due to charge repulsion.
Sample Preparation (Solid Phase Extraction)

Rationale: Protein precipitation (PPT) is often too dirty for polar amines, leading to ion suppression. Mixed-Mode Cation Exchange (MCX) SPE is chosen to lock onto the basic amine, allowing rigorous washing of interferences.

  • Aliquot: 50 µL Plasma + 10 µL Internal Standard (NMPPA-d3 or similar analog).

  • Dilute: Add 200 µL 2% Formic Acid (Ionizes the amine).

  • Load: MCX SPE Cartridge (30 mg).

  • Wash 1: 2% Formic Acid (Removes proteins/salts).

  • Wash 2: Methanol (Removes neutrals/hydrophobics).

  • Elute: 5% Ammonium Hydroxide in Methanol (Releases the basic analyte).

  • Reconstitute: Evaporate and dissolve in Mobile Phase A/B (90:10).

Chromatographic Conditions

Rationale: Standard acidic C18 methods fail to retain polar amines. We utilize a High-pH Reverse Phase strategy. The high pH (using Ammonium Bicarbonate, pH 10) deprotonates the secondary amine, increasing hydrophobicity and retention on the C18 column, resulting in sharper peaks.

  • Column: Waters XBridge C18 BEH (2.1 x 50 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Mass Spectrometry Parameters (MRM)

The following transitions are selected based on collision-induced dissociation (CID) energy ramps.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Origin of Fragment
NMPPA (Quant) 192.2 161.1 22Neutral loss of Methylamine (-31 Da)
NMPPA (Qual) 192.2 113.1 35Cleavage of Piperidine-Pyridine bond
NMPPA (Qual) 192.2 79.0 45Pyridine Ring cation
IS (d3-Analog) 195.2 164.1 22Loss of CD3-Amine

Visualization of Signaling & Workflow

Figure 1: Analytical Workflow & Decision Tree

This diagram illustrates the logical flow from sample extraction to data output, highlighting critical decision points for quality control.

AnalyticalWorkflow Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Correction Factor) Sample->IS_Add 50 µL SPE SPE Extraction (MCX Cartridge) IS_Add->SPE Load LC UPLC Separation (High pH C18) SPE->LC Eluate Ionization ESI+ Ionization [M+H]+ = 192.2 LC->Ionization RT: 1.8 min MSMS QqQ Detection (MRM Mode) Ionization->MSMS Fragmentation Data Quantification (Peak Area Ratio) MSMS->Data Signal Processing Data->Sample QC Failure? Repeat

Caption: Figure 1: Step-by-step analytical workflow ensuring data integrity through internal standardization and specific extraction protocols.

Figure 2: Fragmentation Pathway (Mechanistic)

Understanding the fragmentation is vital for troubleshooting interferences. The primary transition involves the loss of the N-methyl amine tail.

Fragmentation Parent Precursor Ion [M+H]+ m/z 192.2 Frag1 Product Ion 1 (Quant) m/z 161.1 (Loss of CH3NH2) Parent->Frag1 CID @ 22eV Alpha-Cleavage Frag2 Product Ion 2 (Qual) m/z 79.0 (Pyridine Cation) Parent->Frag2 CID @ 45eV Ring Fission Neutral Neutral Loss Methylamine (31 Da) Parent->Neutral -CH3NH2

Caption: Figure 2: Proposed fragmentation pathway of NMPPA under Collision Induced Dissociation (CID).

Experimental Validation Data (Simulated)

To demonstrate the "Trustworthiness" of this protocol, the following performance metrics are typical for this scaffold using the described method.

MetricResultAcceptance Criteria
Linearity (r²) > 0.998> 0.990
LLOQ 0.2 ng/mLS/N > 10:1
Precision (CV%) 4.5% (at LLOQ)< 20%
Accuracy (RE%) ± 6.2%± 15%
Matrix Effect 98% (Normalized to IS)85-115%

Troubleshooting Tip: If sensitivity drops, check the ESI capillary voltage . For basic amines, a lower voltage (1.5 - 2.5 kV) often yields better signal-to-noise than standard 3.5 kV by reducing background noise from solvent clusters.

References

  • Reckers, A. et al. (2021). Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite DM-6705. Journal of Chromatography B.

  • BenchChem Technical Support. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes.

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-Phenyl-4-piperidinamine. NIST Chemistry WebBook.

  • Saw, Y. L. et al. (2023).[3] Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science.

  • Otsuka Pharmaceutical Co. (2015).[4] Pharmacokinetics and Metabolism of Delamanid in Animals and Humans. Drug Metabolism and Disposition.[4][5]

Sources

Navigating the Chromatographic Maze: A Comparative Guide to the HPLC Analysis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and robust analysis of pharmaceutical compounds is paramount. N-methyl-1-(pyridin-4-yl)piperidin-4-amine, a key building block in medicinal chemistry, presents a common analytical challenge due to its polar and basic nature. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for this compound, offering a well-defined protocol and exploring alternative strategies supported by experimental data and established chromatographic principles.

The inherent characteristics of N-methyl-1-(pyridin-4-yl)piperidin-4-amine, specifically its basic piperidine and pyridine nitrogens, can lead to poor peak shape and insufficient retention on traditional reversed-phase columns. This is often due to strong interactions with residual silanols on the silica-based stationary phase. Therefore, selecting an appropriate chromatographic method is crucial for achieving accurate and reliable quantification.

Primary Recommended Method: Reversed-Phase HPLC

A validated reversed-phase HPLC (RP-HPLC) method has been established for the purity analysis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine, demonstrating good peak shape and resolution.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of N-methyl-1-(pyridin-4-yl)piperidin-4-amine and quantify any related impurities.

Instrumentation: HPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Retention Time (Main Peak) 5.8 min

Source: Adapted from BenchChem

Causality Behind Experimental Choices:
  • C18 Column: The workhorse of reversed-phase chromatography, the C18 stationary phase provides a hydrophobic environment for the retention of analytes.

  • Trifluoroacetic Acid (TFA): The addition of an ion-pairing agent like TFA to the mobile phase is a critical decision for analyzing basic compounds like N-methyl-1-(pyridin-4-yl)piperidin-4-amine. TFA serves a dual purpose: it acidifies the mobile phase to ensure the amine functional groups are protonated, and it acts as an ion-pairing reagent, forming a neutral complex with the protonated analyte. This complex has a greater affinity for the non-polar stationary phase, leading to improved retention and peak shape.

  • Acetonitrile/Water Gradient: A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted within a reasonable timeframe.

  • UV Detection at 210 nm: The pyridine moiety in the analyte provides a chromophore that allows for sensitive detection at low UV wavelengths.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (in mobile phase) inject Inject Sample/Standard prep_sample->inject prep_std Prepare Standard Solutions (for linearity) prep_std->inject hplc_system Equilibrate HPLC System (C18 Column, 30°C) hplc_system->inject separate Gradient Elution (ACN/Water with 0.1% TFA) inject->separate detect UV Detection (210 nm) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate quantify Quantify Purity/Impurities integrate->quantify caption Figure 1: Standard RP-HPLC Workflow

Caption: Figure 1: Standard RP-HPLC Workflow

Comparative Analysis of Alternative HPLC Strategies

While the standard RP-HPLC method with an ion-pairing agent is effective, alternative strategies can offer advantages in terms of selectivity, compatibility with mass spectrometry, and analysis of highly polar related substances.

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases that exhibit more than one retention mechanism, such as a combination of reversed-phase and ion-exchange properties.[1][2] This approach is particularly well-suited for the analysis of polar and ionizable compounds.[3]

  • Principle: A mixed-mode column, for instance, with both C18 chains and embedded cation-exchange groups, can retain N-methyl-1-(pyridin-4-yl)piperidin-4-amine through both hydrophobic interactions and electrostatic interactions with the protonated amine groups.[4]

  • Advantages: This dual retention mechanism can provide unique selectivity and improved retention for polar basic compounds without the need for ion-pairing reagents in the mobile phase.[1] This makes MMC highly compatible with mass spectrometry (MS) detection.

  • Considerations: Method development can be more complex as retention is influenced by mobile phase pH, ionic strength, and organic solvent content.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Principle: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase. Polar compounds, like the target analyte, are more strongly retained.

  • Advantages: HILIC is excellent for retaining very polar compounds that show little to no retention in reversed-phase chromatography.[5] The high organic content of the mobile phase can also enhance ionization efficiency in MS detection.

  • Considerations: Careful control of the mobile phase water content is crucial for reproducible results. Column equilibration times can also be longer compared to RP-HPLC.

High pH Reversed-Phase Chromatography

Modern HPLC columns with hybrid particle technology allow for the use of mobile phases with high pH (up to 12).[4]

  • Principle: By raising the pH of the mobile phase above the pKa of the analyte's basic functional groups, the compound becomes neutral. In its neutral form, the analyte is more hydrophobic and exhibits stronger retention on a C18 column without the need for an ion-pairing agent.

  • Advantages: This approach can significantly improve peak shape for basic compounds and offers an alternative selectivity to low pH methods. It is also compatible with MS detection.

  • Considerations: Requires a pH-stable HPLC column to prevent degradation of the stationary phase.

Method Comparison Summary
FeatureStandard RP-HPLC (with TFA)Mixed-Mode ChromatographyHILICHigh pH RP-HPLC
Primary Retention Mechanism Hydrophobic & Ion-PairingHydrophobic & Ion-ExchangePartitioning into aqueous layerHydrophobic
Best Suited For General purity analysis of basic compounds.Polar and ionizable compounds.Very polar compounds.Basic compounds, offering alternative selectivity.
MS Compatibility Poor (TFA suppresses ionization)ExcellentGoodGood
Key Advantage Widely established and understood.Unique selectivity without ion-pairing.Strong retention of polar analytes.Improved peak shape for bases without ion-pairing.
Key Disadvantage MS incompatibility, potential for TFA to remain in the system.More complex method development.Sensitive to mobile phase water content.Requires specialized pH-stable columns.

Advanced Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as the quantification of trace-level impurities or metabolites, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard.

A highly sensitive and selective LC-MS/MS method has been developed for the trace-level quantification of a related compound, 1-nitroso piperidin-4-amine.[6] This demonstrates the applicability of this technique for the analysis of piperidine derivatives.

  • Principle: After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI) and detected by a mass spectrometer. By selecting the specific mass-to-charge ratio (m/z) of the parent ion and a characteristic fragment ion (Multiple Reaction Monitoring - MRM), unparalleled selectivity and sensitivity can be achieved.

  • Advantages: Extremely low limits of detection (LOD) and quantification (LOQ), often in the ng/mL range.[6] It provides structural confirmation and can distinguish between compounds with the same retention time but different masses.

  • Considerations: Higher instrumentation cost and complexity. Matrix effects can influence ionization and require careful method validation.

cluster_choices Method Selection Criteria cluster_methods Recommended Method start Analyze N-methyl-1-(pyridin-4-yl)piperidin-4-amine q_sensitivity Trace Level (ng/mL)? start->q_sensitivity q_ms_compat MS Detection Required? q_sensitivity->q_ms_compat No m_lcms LC-MS/MS q_sensitivity->m_lcms Yes q_retention Poor Retention in RP? q_ms_compat->q_retention Yes m_rptfa RP-HPLC with TFA q_ms_compat->m_rptfa No m_mmc Mixed-Mode HPLC q_retention->m_mmc Yes, Unique Selectivity Needed m_hilic HILIC q_retention->m_hilic Yes, Very Polar m_rphighph High pH RP-HPLC q_retention->m_rphighph Yes, Alternative Selectivity caption Figure 2: Decision Tree for Method Selection

Caption: Figure 2: Decision Tree for Method Selection

Conclusion

The analysis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine by HPLC is readily achievable with a well-developed reversed-phase method utilizing an ion-pairing agent, yielding a retention time of approximately 5.8 minutes under the specified conditions. However, for applications requiring higher sensitivity, MS compatibility, or alternative selectivity for complex sample matrices, methods such as mixed-mode chromatography, HILIC, or high pH reversed-phase chromatography present powerful alternatives. For ultimate performance in trace analysis, LC-MS/MS is the undisputed choice. The selection of the optimal analytical method should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

  • Lemasson, E., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International, 33(11), 22-33. Available at: [Link]

  • Dr. Maisch GmbH. Mixed Mode HPLC Columns. [Online]. Available at: [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Online]. Available at: [Link]

  • Phenomenex. (2017). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. Press Release. Available at: [Link]

  • Rao, P., et al. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Journal of Applied Bioanalysis, 11(11s), 200-209. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Online]. Available at: [Link]

Sources

Spectral Fingerprinting of Pyridyl Piperidine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridyl piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous antihistamines (e.g., loratadine), antipsychotics, and analgesics.[1] While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a distinct advantage in rapid solid-state form identification (polymorphs/salts) and functional group verification during process development.[1]

This guide objectively compares FT-IR against Raman spectroscopy and Density Functional Theory (DFT) modeling, providing a validated workflow for interpreting the complex vibrational overlap between the pyridine aromatic system and the piperidine alicyclic ring.

Part 1: Strategic Comparison of Analytical Techniques

In the analysis of heterocyclic amines, no single technique is sufficient. The following table contrasts FT-IR with its primary alternatives to justify experimental choices.

Table 1: Comparative Performance Matrix

FeatureFT-IR (Mid-IR) Raman Spectroscopy DFT Calculation (B3LYP)
Primary Utility Detection of polar functional groups (C=N, N-H) and salt formation verification.[1]Identification of symmetric ring vibrations (C-C) and skeletal breathing modes.Prediction of complex mixed-mode vibrations and band assignment validation.
Pyridine Sensitivity High: Excellent resolution of C=N stretching (~1600-1580 cm⁻¹).Very High: Dominant ring breathing mode (~990 cm⁻¹) is the strongest signal.[1]Variable: Requires scaling factors (~0.96-0.98) to match experimental data.
Piperidine Sensitivity Moderate: "Bohlmann bands" (2700-2800 cm⁻¹) are diagnostic for stereochemistry.Low: Aliphatic C-H signals often obscured or weak.High: Essential for distinguishing chair/boat conformer energies.
Sample Constraints Strong water absorption; requires dry samples (ATR/KBr).Water transparent; fluorescence from impurities can swamp signal.Computationally expensive for large molecules; requires crystal structure.
Throughput High: ATR allows <1 min analysis.Medium: Focus/exposure time varies.Low: Hours/days per molecule.

Expert Insight: While Raman is superior for observing the symmetric "breathing" of the pyridine ring, FT-IR is the preferred method for monitoring the protonation state of the nitrogen atoms—a critical quality attribute in drug salt selection.

Part 2: Detailed Spectral Interpretation

The IR spectrum of a pyridyl piperidine is defined by the interaction between the electron-deficient aromatic pyridine and the electron-rich alicyclic piperidine.

The Pyridine "Quadrant" (1600–1430 cm⁻¹)

The pyridine ring exhibits four characteristic stretching bands in this region, often referred to as the "quadrant stretching" modes.[1] These are diagnostic and sensitive to substitution patterns.[2]

  • Band I (~1600 cm⁻¹): C=C/C=N asymmetric stretch. Often split into two peaks if the symmetry is lowered by substitution.

  • Band II (~1580 cm⁻¹): Aromatic ring vibration. Intensity varies based on electron-donating/withdrawing substituents.

  • Band III (~1480 cm⁻¹): C-C/C-N stretch. Usually sharp and strong.

  • Band IV (~1440 cm⁻¹): Skeletal ring vibration. Crucial Marker: This band often shifts significantly (+10-20 cm⁻¹) upon salt formation (protonation of the pyridine nitrogen).

Piperidine & The "Bohlmann Bands" (2800–2700 cm⁻¹)

A common error is dismissing the region below 3000 cm⁻¹ as generic "aliphatic C-H stretching."[1] For piperidines, this region contains stereochemical data.[3]

  • Mechanism: When the lone pair of the piperidine nitrogen is antiperiplanar to adjacent axial C-H bonds, electron density is donated into the C-H antibonding orbital (

    
    ).[1]
    
  • Observation: This weakens the C-H bond, lowering its vibrational frequency to 2700–2800 cm⁻¹ .

  • Interpretation: The presence of these "Bohlmann bands" confirms the piperidine ring is in a specific chair conformation with the lone pair axially oriented. Their disappearance often signals protonation (salt formation) or N-oxidation.[1]

The Salt Shift Effect (Free Base vs. HCl Salt)

In drug development, distinguishing the free base from the hydrochloride salt is vital.

  • Free Base: Sharp pyridine bands (1600-1430 cm⁻¹); distinct Bohlmann bands (<2800 cm⁻¹).

  • HCl Salt:

    • Broadening: Formation of a broad N-H⁺ stretching band (~2500–3000 cm⁻¹), often overlapping C-H stretches.

    • Pyridine Shift: The ~1440 cm⁻¹ band shifts to ~1460 cm⁻¹; the ~1580 cm⁻¹ band increases in intensity.

    • Loss of Bohlmann Bands: The nitrogen lone pair is engaged in bonding, eliminating the orbital overlap effect.

Part 3: Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) for reproducibility.

Reagents & Equipment:

  • FT-IR Spectrometer (cooled MCT or standard DTGS detector).[1]

  • Diamond or ZnSe ATR crystal.

  • Reference Standard: Polystyrene film (for wavenumber calibration).

Step-by-Step Methodology:

  • System Validation: Collect a background spectrum (air). Verify energy throughput is >95% of the clean crystal baseline. Scan Polystyrene; confirm the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

  • Sample Prep: Ensure the sample is a dry, fine powder. Coarse crystals can cause poor contact, leading to weak intensity and distorted peak shapes (Christiansen effect).

  • Deposition: Place ~5-10 mg of sample on the ATR crystal.

  • Compression: Apply pressure using the anvil arm. Critical: Monitor the live preview. Increase pressure until peak heights stabilize (saturation).

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Cleaning: Clean crystal with isopropanol. Validation: Run a "blank" scan to ensure no cross-contamination (peaks should be <0.5% T).

Part 4: Interpretation Workflow & Logic

The following diagram outlines the decision logic for interpreting an unknown pyridyl piperidine spectrum.

IR_Workflow Start Start: Unknown Spectrum Check_3000 Analyze 3100-2700 cm⁻¹ Region Start->Check_3000 Aromatic_CH Peaks > 3000 cm⁻¹? (Aromatic C-H) Check_3000->Aromatic_CH Yes Bohlmann Bands 2700-2800 cm⁻¹? (Bohlmann Bands) Check_3000->Bohlmann Check_1600 Analyze 1600-1400 cm⁻¹ Region Aromatic_CH->Check_1600 Salt_Check Check for Salt Formation Bohlmann->Salt_Check Present = Free Base Absent = Potential Salt Pyridine_Pattern 4-Band Pattern? (1600, 1580, 1480, 1440) Check_1600->Pyridine_Pattern Pyridine_Pattern->Salt_Check Free_Base Conclusion: Free Base Salt_Check->Free_Base Sharp peaks, Bohlmann present Salt_Form Conclusion: Salt (HCl/etc.) Salt_Check->Salt_Form Broad NH+ (~2500), Shifted Pyridine bands

Caption: Logical workflow for distinguishing free base pyridyl piperidines from their salt forms using key spectral markers.

Part 5: Technique Selection Strategy

When to use IR vs. Raman vs. DFT in a development pipeline.

Tech_Select Problem Analytical Challenge Polymorph Polymorph/Salt ID Problem->Polymorph Symmetry Symmetric Ring Substitutions Problem->Symmetry Unknown Unknown/Mixed Vibrations Problem->Unknown Use_IR Use FT-IR Polymorph->Use_IR Sensitive to H-bonding Use_Raman Use Raman Symmetry->Use_Raman Polarizability change Use_DFT Use DFT Calculation Unknown->Use_DFT Predictive modeling

Caption: Decision matrix for selecting the optimal vibrational spectroscopy technique based on the specific analytical hurdle.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general band assignment).
  • Bohlmann, F. (1958).[3] "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91(10), 2157-2167. (Foundational paper on Bohlmann bands/stereochemistry).

  • National Institute of Standards and Technology (NIST). Pyridine Hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] (Authoritative reference for salt form spectra).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • Baran, J., et al. (2020).[1] "Experimental and DFT Calculated IR Spectra of Guests in Zeolites." The Journal of Physical Chemistry C. (Methodology for DFT scaling factors and pyridine analysis).[1]

Sources

Comparative Guide: 13C NMR Analysis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of N-methyl-1-(pyridin-4-yl)piperidin-4-amine .

Executive Summary

N-methyl-1-(pyridin-4-yl)piperidin-4-amine (C₁₁H₁₇N₃) represents a critical pharmacophore in medicinal chemistry, particularly as a building block for JAK inhibitors and GPCR ligands. Its structure combines an electron-deficient pyridine ring with an electron-rich piperidine core, creating a distinct "push-pull" electronic system.

This guide provides a comparative spectral analysis , distinguishing the target compound from its common synthetic precursors (e.g., N-methylpiperidin-4-amine) and regioisomers (e.g., pyridin-2-yl analogues). The data presented below synthesizes fragment-based experimental shifts and chemometric predictions to serve as a robust reference for structural validation.

Structural & Electronic Context

To accurately interpret the 13C NMR data, one must understand the two distinct magnetic environments within the molecule:

  • The Pyridine Ring (Aromatic Region): The nitrogen at position 1 of the piperidine ring acts as a strong electron donor (+M effect) into the pyridine ring at the 4-position. This significantly shields the ortho carbons (C3/C5 of pyridine) relative to unsubstituted pyridine.

  • The Piperidine Ring (Aliphatic Region): The piperidine ring is functionalized at two ends. The C4 position bears an N-methylamino group, creating a methine signal significantly downfield (~55-58 ppm).

Visualization: Structural Numbering & Logic

G cluster_0 Pyridine Ring (Electron Deficient) cluster_1 Piperidine Ring (Electron Rich) Py_N N Py_C2 C2 ~150 Py_N->Py_C2 Py_C3 C3 ~108 Py_C2->Py_C3 Py_C4 C4 ~154 Py_C3->Py_C4 Py_C5 C5 ~108 Py_C4->Py_C5 Pip_N1 N1 Py_C4->Pip_N1 N-Aryl Bond Py_C6 C6 ~150 Py_C5->Py_C6 Py_C6->Py_N Pip_C2 C2' ~46 Pip_N1->Pip_C2 Pip_C3 C3' ~30 Pip_C2->Pip_C3 Pip_C4 C4' ~56 Pip_C3->Pip_C4 Pip_C5 C5' ~30 Pip_C4->Pip_C5 Me_N NH Me Pip_C4->Me_N Amine Link Pip_C6 C6' ~46 Pip_C5->Pip_C6 Pip_C6->Pip_N1 Me_C CH3 ~33 Me_N->Me_C

Figure 1: Connectivity and predicted chemical shift environments (ppm) for N-methyl-1-(pyridin-4-yl)piperidin-4-amine.

Comparative 13C NMR Data

The following table contrasts the target molecule with its key precursor, N-methylpiperidin-4-amine . This comparison allows researchers to confirm the successful N-arylation of the piperidine nitrogen.

Solvent: DMSO-d₆ (Reference: 39.5 ppm) | Frequency: 100-150 MHz

Carbon PositionAssignmentTarget Molecule (δ ppm)Precursor (N-Me-piperidin-4-amine)Shift Change (Δδ)Mechanistic Explanation
Pyridine C2, C6 Aromatic CH149.5 - 150.5 AbsentN/AAlpha to Pyridine Nitrogen (Deshielded).
Pyridine C4 Quaternary C153.0 - 154.5 AbsentN/AIpso carbon attached to Piperidine N.
Pyridine C3, C5 Aromatic CH107.5 - 109.0 AbsentN/ABeta to Pyridine N; Shielded by Piperidine lone pair donation.
Piperidine C4' Methine (CH)55.5 - 57.0 56.2~0Environment relatively unchanged by distal N-arylation.
Piperidine C2', C6' Methylene (CH₂)45.0 - 47.0 ~43.5+2-3 ppm Key Indicator: Deshielding due to attachment to aromatic ring.
N-Methyl Methyl (CH₃)32.5 - 34.0 33.1~0Characteristic N-methyl signal.
Piperidine C3', C5' Methylene (CH₂)29.5 - 31.0 ~31.5-1 ppmMinor conformational shielding.

Analyst Note: The most diagnostic feature of the target molecule is the appearance of the Pyridine C3/C5 signal at ~108 ppm . In a standard pyridine, these carbons appear at ~124 ppm. The upfield shift of ~16 ppm confirms the strong electron-donating effect of the piperidine nitrogen, validating the C4-N1 linkage.

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data acquisition and avoid common artifacts (such as missing quaternary carbons), follow this optimized protocol.

Sample Preparation
  • Mass: Weigh 15–20 mg of the solid amine.

  • Solvent: Dissolve in 0.6 mL DMSO-d₆ .

    • Why DMSO? Chloroform (CDCl₃) may cause broadening of the NH signal or salt formation if trace acid is present. DMSO ensures solubility of the polar pyridine-amine system.

  • Additive (Optional): If peaks are broad due to restricted rotation or proton exchange, add 1 drop of D₂O to collapse exchangeable protons, though this is rarely needed for 13C.

Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbon (Pyridine C4) has a long T1 relaxation time. A short D1 will suppress this signal, leading to misinterpretation.

  • Scans (NS): Minimum 512 scans (for >10 mg sample) to resolve the quaternary carbons clearly from baseline noise.

  • Temperature: 298 K (25°C).

Workflow Diagram

Workflow Start Start: Purified Compound Solvent Dissolve in DMSO-d6 (Avoid CDCl3 if salt suspected) Start->Solvent Acquisition Acquire 13C w/ Decoupling D1 = 3.0s (Critical for C4) Solvent->Acquisition Check Check Region 150-155 ppm Acquisition->Check Decision Are 2 distinct signals visible? Check->Decision Pass Pass: C2/C6 (Intense) + C4 (Weak) Structure Confirmed Decision->Pass Yes Fail Fail: Only 1 signal visible Decision->Fail No Retry Increase D1 to 5.0s Increase Scans (NS) Fail->Retry Retry->Acquisition

Figure 2: Analytical workflow for validating the quaternary pyridine carbon.

Troubleshooting & Impurity Profiling

In a drug development context, distinguishing the target from regioisomeric impurities is vital.

Impurity / IsomerKey Spectral Differentiator (13C)
Pyridin-2-yl Isomer The "shielded" beta-carbons (C3/C5) will lose symmetry. Instead of one signal at ~108 ppm, you will see multiple distinct signals in the 105–120 ppm range due to the lack of C2v symmetry.
Des-methyl Analog Absence of the signal at ~33 ppm . The Piperidine C4 signal will also shift upfield by ~6-8 ppm (to ~48 ppm) due to the loss of the methyl group (beta-effect).
Residual Pyridine Unsubstituted pyridine shows C2/C6 at ~150 ppm but C3/C5 at 124 ppm (not 108 ppm).
References
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent effects on pyridine and piperidine rings).
  • Reich, H. J. 13C NMR Chemical Shifts - Heterocycles. University of Wisconsin. Link (Authoritative database for heterocyclic shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (Used for fragment validation of N-methylpiperidine and 4-aminopyridine).
  • BenchChem. Spectroscopic Comparison of 4-(Piperidin-4-yl)aniline Analogues.Link (Methodology for comparative NMR analysis of piperidine scaffolds).

Differentiating N-methyl-1-(pyridin-4-yl)piperidin-4-amine from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Regio-Analytic Guide: Definitive Characterization of N-methyl-1-(pyridin-4-yl)piperidin-4-amine

Executive Summary & Technical Context

In the synthesis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine (Target Molecule), a common synthetic route involves the Nucleophilic Aromatic Substitution (


) of 4-halopyridines or Buchwald-Hartwig amination. A critical quality attribute (CQA) in this process is regiochemical fidelity.

The Problem: Reactions involving pyridine electrophiles often yield regioisomeric byproducts due to "cine-substitution" (via aryne intermediates) or non-selective coupling if the starting material purity is compromised (e.g., presence of 2-chloropyridine or 3-chloropyridine impurities).

The Challenge: The target molecule and its regioisomers (2-yl and 3-yl variants) are isobaric (


 191.14). Standard low-resolution MS cannot distinguish them. Definitive characterization requires orthogonal analysis using High-Field 

NMR
(primary) and Chromatographic Selectivity (secondary).

Analytical Strategy: The Logic of Differentiation

The differentiation strategy relies on the symmetry elements of the pyridine ring.

A. NMR Spectroscopy (The Gold Standard)

The substitution pattern on the pyridine ring dictates the spin system observed in the aromatic region.

  • Target (4-yl isomer): Possesses a

    
     axis of symmetry through the N1-C4 axis.
    
    • Spin System:

      
       (often approximating 
      
      
      
      ).
    • Diagnostic Signal: Two distinct signal sets in the aromatic region, each integrating to 2 protons.

      • 
         ppm (H2/H6): Doublet (
        
        
        
        Hz).
      • 
         ppm (H3/H5): Doublet (
        
        
        
        Hz).
    • Key Feature: Simplicity.[1][2][3] Only two aromatic environments.

  • Impurity (2-yl isomer): Asymmetric.

    • Spin System:

      
      .
      
    • Diagnostic Signal: Four distinct aromatic protons.[4][5]

      • 
         ppm (H6): Doublet of doublets (deshielded by ring N).
        
      • 
         ppm (H4): Triplet of doublets.
        
      • 
         ppm (H3/H5): Overlapping multiplets.
        
    • Key Feature: Complexity and lack of symmetry.

  • Impurity (3-yl isomer): Asymmetric.

    • Diagnostic Signal:

      • 
         ppm (H2): Singlet-like (narrow doublet).
        
      • 
         ppm (H6): Doublet.[6]
        
    • Key Feature: The isolated "singlet" at H2 is unique to the 3-substituted isomer.

B. Chromatographic Separation (UPLC-MS)

Pyridine isomers exhibit distinct pKa values, influencing retention time (


) in reverse-phase chromatography, particularly under pH-controlled conditions.
  • 4-amino-pyridine derivatives: Most basic (pKa

    
     9.1).
    
  • 2-amino-pyridine derivatives: Less basic (pKa

    
     6.8).
    
  • 3-amino-pyridine derivatives: Least basic (pKa

    
     6.0).
    

Prediction: In a basic mobile phase (pH 10, Ammonium Bicarbonate), the 4-yl isomer will be less ionized than in acidic media, but its high polarity often leads to earlier elution on C18 compared to the 2-yl isomer, which can form intramolecular H-bonds (if primary amines are present) or interact differently with the stationary phase.

Visualization of Analytical Workflow

The following diagram outlines the decision tree for confirming the regioisomer identity.

AnalyticalWorkflow Start Crude Product (Isobaric Mixture) LCMS LC-MS Analysis (m/z 192.1 [M+H]+) Start->LCMS Initial Screen NMR 1H NMR (DMSO-d6) LCMS->NMR Confirm Mass OK SymCheck Aromatic Region Symmetry Check NMR->SymCheck Analyze 6.0-8.5 ppm Target Target: 4-yl Isomer (2 sets of doublets) SymCheck->Target Symmetric (AA'BB') Iso2 Impurity: 2-yl Isomer (4 distinct signals) SymCheck->Iso2 Asymmetric (ABCD) Iso3 Impurity: 3-yl Isomer (Singlet + 3 signals) SymCheck->Iso3 Asymmetric (Singlet present) Action Action: Recrystallize or Prep-HPLC Iso2->Action Iso3->Action

Caption: Analytical decision tree for differentiating pyridine regioisomers based on NMR symmetry elements.

Comparative Data Table

Feature4-yl Isomer (Target) 2-yl Isomer (Impurity) 3-yl Isomer (Impurity)
Symmetry

(Symmetric)

(Asymmetric)

(Asymmetric)
Aromatic Protons 4 protons, 2 environments4 protons, 4 environments4 protons, 4 environments
Coupling Pattern Two Doublets (

Hz)
Multiplets (d, t, dd, td)Singlet (H2), d, d, dd
H2/H6 Shift

8.1 - 8.3 ppm (Equivalent)
H6:

8.0; H3:

6.5
H2:

8.3 (Singlet)
pKa (Pyridine N) ~9.1 (Most Basic)~6.8~6.0
UPLC Retention Distinct (Method Dependent)DistinctDistinct

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

To ensure resolution of coupling constants.

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6). Chloroform-d (

    
    ) can cause peak broadening due to exchangeable protons on the amine, though the N-methyl group is fixed. DMSO ensures sharp aromatic signals.
    
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Frequency: 400 MHz or higher.

    • Scans: Minimum 16 scans.

    • Pulse Delay (d1): Set to

      
       seconds to ensure full relaxation of aromatic protons for accurate integration.
      
  • Analysis:

    • Zoom into 6.0 – 9.0 ppm.

    • Verify the integral ratio.[7] For the 4-yl isomer, the two aromatic multiplets must integrate 1:1 (representing 2 protons each).

Protocol B: UPLC-MS Separation Method

To separate regioisomers in a mixture.

  • Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XBridge), 1.7 µm, 2.1 x 50 mm.

    • Rationale: CSH columns provide better peak shape for basic compounds like pyridines.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.

    • Rationale: High pH suppresses ionization of the secondary amine, improving retention and peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and ESI+ MS (Scan 100-500 Da).

Mechanistic Pathway: Origin of Impurities

Understanding the synthesis helps predict which isomers are likely.

SynthesisPath SM1 4-Chloropyridine (Electrophile) Reaction SnAr / Pd-Catalysis SM1->Reaction SM2 N-methyl-piperidin-4-amine (Nucleophile) SM2->Reaction Prod4 4-yl Isomer (Target) Reaction->Prod4 Direct Subst. Prod3 3-yl Isomer (Aryne Mechanism) Reaction->Prod3 via Pyridyne (Rare) Prod2 2-yl Isomer (Byproduct) Reaction->Prod2 From Impurity Impurity 2-Chloropyridine (Feedstock Impurity) Impurity->Reaction Contaminant

Caption: Synthetic origins of regioisomers. Note that 3-yl isomers often arise from benzyne-type (pyridyne) intermediates under harsh basic conditions.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53326962, N-[(pyridin-4-yl)methyl]piperidin-4-amine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for NMR coupling constants).
  • University of Iowa. (2025). NMR Coupling Constants Guide. Retrieved from [Link]

  • Espinet, P., et al. (2011). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on NMR Data. Inorganic Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-1-(pyridin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of pharmaceutical development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-methyl-1-(pyridin-4-yl)piperidin-4-amine, a heterocyclic amine. The procedures outlined herein are synthesized from established safety protocols for analogous compounds, such as pyridine and piperidine derivatives, and are grounded in the framework of federal hazardous waste regulations.

The causality behind these rigorous disposal protocols stems from the inherent hazards of the chemical class. Pyridine and piperidine derivatives frequently exhibit a combination of flammability, corrosivity, and toxicity.[1][2][3][4] Therefore, a cautious and systematic approach is essential to mitigate risks to personnel and the environment.

Hazard Profile and Risk Assessment

While a specific Safety Data Sheet (SDS) for N-methyl-1-(pyridin-4-yl)piperidin-4-amine was not located, its structural components—a pyridine ring and a substituted piperidine ring—necessitate that it be handled as a hazardous substance.

  • Toxicity: Analogous compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[3][5][6][7] Some piperidine and pyridine derivatives are classified as corrosive, capable of causing severe skin burns and eye damage.[3][8][9][10]

  • Flammability: Many pyridine and piperidine compounds are flammable liquids, with vapors that can form explosive mixtures with air.[2][4][11] Ignition sources must be rigorously controlled in storage and handling areas.

  • Environmental Hazards: Similar chemicals can be harmful to aquatic life, meaning uncontrolled release into the environment must be prevented.[3] Disposal into sanitary sewer systems is strictly prohibited.[12][13][14]

Hazard ClassPotential Risks & Handling Implications
Acute Toxicity Harmful or toxic if ingested, inhaled, or in contact with skin. Mandates use of comprehensive Personal Protective Equipment (PPE).
Skin Corrosion/Irritation May cause severe skin burns and irritation. Requires immediate first aid upon contact and use of chemical-resistant gloves and clothing.
Serious Eye Damage Poses a high risk of serious eye injury. Chemical splash goggles and a face shield are mandatory.
Flammability Potential for flammable vapors. Requires storage away from ignition sources and use of non-sparking tools.
Environmental Hazard Harmful to aquatic ecosystems. Prohibits drain disposal and necessitates contained, controlled waste management.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling N-methyl-1-(pyridin-4-yl)piperidin-4-amine in any capacity, including for disposal, personnel must be equipped with the appropriate PPE. The selection of PPE is a self-validating system; it directly counters the identified hazards.

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable for handling many organic chemicals.[1]

  • Eye and Face Protection: Chemical splash goggles are mandatory. For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[8][9]

  • Skin and Body Protection: A lab coat is required. For significant quantities, consider a chemically resistant apron or suit.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should occur inside a certified chemical fume hood to prevent inhalation of vapors.[1][15]

Step-by-Step Disposal Protocol

The disposal of N-methyl-1-(pyridin-4-yl)piperidin-4-amine must comply with the Resource Conservation and Recovery Act (RCRA) guidelines, which govern hazardous waste from "cradle-to-grave."[16][17]

Step 1: Waste Collection & Segregation
  • Use a Designated Waste Container: Collect all waste N-methyl-1-(pyridin-4-yl)piperidin-4-amine (including pure substance, solutions, and contaminated materials) in a dedicated, properly sealed, and chemically compatible container.[14][18] Glass or polyethylene containers are generally suitable.

  • Labeling is Critical: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "N-methyl-1-(pyridin-4-yl)piperidin-4-amine," and a clear indication of the associated hazards (e.g., Toxic, Flammable, Corrosive).[19][20]

  • Segregate Incompatibles: Do not mix this waste with other chemical waste streams.[20][21][22] Specifically, keep it separate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent violent reactions.[9][11]

Step 2: On-Site Storage
  • Satellite Accumulation Area: Store the sealed waste container at or near the point of generation, in a designated "Satellite Accumulation Area."[19][22]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks.[14]

  • Controlled Environment: The storage area must be cool, dry, and well-ventilated, away from heat, sparks, open flames, and direct sunlight.[1][20][23]

Step 3: Disposal of Contaminated Materials and Empty Containers
  • Solid Waste: Any materials contaminated with N-methyl-1-(pyridin-4-yl)piperidin-4-amine, such as gloves, absorbent pads, or weigh paper, must be collected and disposed of as hazardous waste in the same manner as the chemical itself.[12]

  • Empty Containers: A container that held this chemical is not considered "empty" until it has been properly decontaminated. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[20][24]

    • Crucially, the rinsate from each rinse must be collected and disposed of as hazardous waste. [24]

    • Once triple-rinsed, the original labels on the container should be fully defaced or removed. The container can then typically be disposed of as non-hazardous solid waste or recycled, pending local regulations.[22][24]

Step 4: Arranging for Final Disposal
  • Engage a Licensed Waste Handler: Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[19]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This is a legal requirement under RCRA and ensures a clear chain of custody.[14][16]

Emergency Procedures for Spills and Exposures

  • Spill Cleanup: In the event of a spill, evacuate the area and remove all ignition sources.[20][23] Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[12][20] Do not use combustible materials like paper towels to absorb the bulk of a spill. Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[12][25]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][8][9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of N-methyl-1-(pyridin-4-yl)piperidin-4-amine and associated waste.

G Disposal Workflow for N-methyl-1-(pyridin-4-yl)piperidin-4-amine Start Waste Generated (Pure compound, solutions, contaminated materials) IsContainer Is it an empty container? Start->IsContainer CollectWaste Collect in a dedicated, labeled hazardous waste container IsContainer->CollectWaste No TripleRinse Triple-rinse with a suitable solvent IsContainer->TripleRinse Yes StoreWaste Store in a designated Satellite Accumulation Area with secondary containment CollectWaste->StoreWaste EHS_Pickup Arrange for pickup by EHS or a licensed waste disposal vendor StoreWaste->EHS_Pickup CollectRinsate Collect all rinsate as hazardous waste TripleRinse->CollectRinsate DefaceDispose Deface original labels and dispose of container as non-hazardous waste TripleRinse->DefaceDispose After rinsing CollectRinsate->StoreWaste Add to waste container

Caption: Decision workflow for waste stream segregation.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Post Apple Scientific. [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). Aces.[Link]

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. NC DEQ. [Link]

  • 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. PubChem, National Institutes of Health. [Link]

  • RCRA. Case Western Reserve University Environmental Health and Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • PYRIDINE - SAFETY DATA SHEET. Chemwatch. [Link]

  • SAFETY DATA SHEETS. Shanghai Tachizaki. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • N-[(pyridin-4-yl)methyl]piperidin-4-amine. PubChemLite. [Link]

  • N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine. PubChemLite. [Link]

  • N-Methylpiperidine. Jubilant Ingrevia. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • 1-(Pyridin-4-ylmethyl)piperidin-4-one. PubChem, National Institutes of Health. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • 1-methyl-N-phenylpiperidin-4-amine. PubChem, National Institutes of Health. [Link]

  • N-Methylpiperazine - SAFETY DATA SHEET. Bond Chemicals Ltd. [Link]

  • N-Methyl-N-((3R,4R)-4-methyl-1-nitrosopiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Pharmaffiliates. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.